2-chloro-N-[3-(2-ethylpiperidin-1-yl)propyl]benzamide
Overview
Description
2-chloro-N-[3-(2-ethylpiperidin-1-yl)propyl]benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a chloro group attached to the benzamide structure, along with a propyl chain linked to an ethylpiperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-[3-(2-ethylpiperidin-1-yl)propyl]benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 3-(2-ethylpiperidin-1-yl)propylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Types of Reactions:
Substitution Reactions: The chloro group in this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under mild conditions to facilitate the substitution of the chloro group.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound, while reducing agents like sodium borohydride can be used for reduction reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted benzamides can be formed.
Oxidation and Reduction Products: Oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been investigated for its interactions with proteins and enzymes, which can provide insights into their structure and function.
Medicine: Research has explored its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-[3-(2-ethylpiperidin-1-yl)propyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
2-chloro-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide: This compound shares a similar benzamide structure but differs in the substituents attached to the benzamide core.
2-chloro-N-(3-ethoxy-propyl)-benzamide: Another related compound with an ethoxy-propyl group instead of the ethylpiperidine moiety.
Uniqueness: 2-chloro-N-[3-(2-ethylpiperidin-1-yl)propyl]benzamide is unique due to the presence of the ethylpiperidine moiety, which can impart distinct chemical and biological properties compared to other similar compounds
Properties
IUPAC Name |
2-chloro-N-[3-(2-ethylpiperidin-1-yl)propyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O/c1-2-14-8-5-6-12-20(14)13-7-11-19-17(21)15-9-3-4-10-16(15)18/h3-4,9-10,14H,2,5-8,11-13H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKHVRSSWZNVME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1CCCNC(=O)C2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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